molecular formula C16H24N2O5 B2519298 4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1047678-84-1

4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2519298
CAS No.: 1047678-84-1
M. Wt: 324.377
InChI Key: LGRPBDNARQNGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a high-purity chemical compound designed for research applications. This molecule features a 3,5-dimethylphenyl group linked through an amide bond to a substituted butanoic acid chain, which is further functionalized with a (2-(2-hydroxyethoxy)ethyl)amino moiety. The presence of both carboxylic acid and polar hydroxyethoxy groups suggests potential for good aqueous solubility, making it suitable for various biochemical assays . This compound is structurally related to other anilino-oxobutanoic acid derivatives, which are of significant interest in medicinal chemistry and chemical biology for their potential as building blocks or intermediates in the synthesis of more complex molecules . Researchers can leverage this compound in the development of enzyme inhibitors, protein-binding studies, or as a synthetic precursor for novel chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures are recommended, and it should be stored sealed in a dry environment at cool temperatures to maintain stability .

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-3-5-23-6-4-19/h7-9,14,17,19H,3-6,10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRPBDNARQNGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCOCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O7C_{19}H_{23}N_{3}O_{7}, with a molecular weight of approximately 405.407 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects in vivo. For example, derivatives have been tested against several cancer cell lines and have demonstrated significant cytotoxicity and inhibition of DNA topoisomerase II, which is crucial for DNA replication and cell division .
  • Neuroprotective Effects : The compound's structural analogs have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. These studies suggest potential benefits in reversing locomotor deficits in animal models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Interaction : The ability to inhibit DNA topoisomerase II suggests that the compound can interfere with DNA replication processes, leading to increased apoptosis in rapidly dividing cancer cells .
  • Antioxidant Properties : Some structural analogs have demonstrated antioxidant activity, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Receptor Binding : Binding assays have shown that similar compounds can interact with dopamine receptors (D2 and D3), suggesting that this compound may also modulate neurotransmitter systems .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antitumor Efficacy Study : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that certain modifications enhanced potency compared to standard treatments like VP-16 . The IC50 values for these derivatives were significantly lower than those for VP-16, indicating superior efficacy.
  • Neuroprotective Study : In a model of Parkinson's disease, a structurally similar compound exhibited significant improvement in motor function in reserpinized rats, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of the compound and its analogs:

Study Activity Model/Cell Line IC50 (µM)
Antitumor EfficacyCytotoxicity against cancer cellsP388 Cell Line1.0 - 4.1
Neuroprotective EffectsImprovement in locomotor activityReserpine-treated RatsNot specified
DNA Topoisomerase InhibitionInhibition of Topo IIVarious Cancer Cell Lines32.5 - 60.9

Comparison with Similar Compounds

Core Structural Analogues

4-((3,5-Dimethylphenyl)amino)-4-oxobutanoic acid (CAS 303770-90-3)
  • Structure: Lacks the 2-((2-(2-hydroxyethoxy)ethyl)amino group present in the target compound.
  • Properties :
    • Molecular weight: 221.25 g/mol ().
    • Hazards: Irritant (H315, H319, H335).
  • Key Difference : The absence of the hydrophilic hydroxyethoxy chain reduces solubility compared to the target compound. This analogue serves as a foundational scaffold for derivatives like the target.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid ()
  • Structure : Features a 2-fluorophenyl group instead of 3,5-dimethylphenyl.
  • Synthesis Purpose : Designed for metal coordination studies (e.g., biological activity assays).
  • Key Difference : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the dimethylphenyl group in the target compound.

Functionalized Butanoic Acid Derivatives

4-((4-(2-Chlorophenyl)thiazole-2-yl)amino)-4-oxo-3-phenylbutanoic acid ()
  • Structure : Incorporates a thiazole ring and chlorophenyl group.
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid ()
  • Structure : Contains a trifluoromethylphenyl group and chlorophenylacetamido side chain.
  • Key Difference : The trifluoromethyl group enhances metabolic resistance and lipophilicity, whereas the target’s hydroxyethoxy chain prioritizes hydrophilicity.

Phenoxyaromatic Acid Analogues ()

2-(4-(2-((3,5-Dimethylphenyl)amino)ethyl)phenoxy)-2-methylpropanoic acid (18g)
  • Structure: Propanoic acid backbone with 3,5-dimethylphenyl and phenoxy groups.
  • Synthesis Yield: 75.3% via phenol substitution.
  • Key Difference: The phenoxy core and methylpropanoic acid structure alter conformational flexibility compared to the target’s butanoic acid backbone.
2-(4-((3,5-Dimethylphenyl)carbamoyl)phenoxy)-2-methylpropanoic acid (19b)
  • Structure : Includes a carbamoyl linker between phenyl and dimethylphenyl groups.
  • Key Difference: The carbamoyl group may enhance hydrogen bonding, contrasting with the target’s direct amino linkage.

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